REACTION_SMILES
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[Br:1][c:2]1[c:3]([CH2:12][OH:13])[cH:4][c:5]([C:8]([F:9])([F:10])[F:11])[cH:6][cH:7]1.[CH3:14][N+:15]1([O-:21])[CH2:16][CH2:17][O:18][CH2:19][CH2:20]1.[CH3:25][C:26]#[N:27].[CH3:33][CH2:34][CH2:35][N+:36]([CH2:37][CH2:38][CH3:39])([CH2:40][CH2:41][CH3:42])[CH2:43][CH2:44][CH3:45].[Cl:22][CH2:23][Cl:24].[O-:28][Ru:29](=[O:30])(=[O:31])=[O:32]>>[Br:1][c:2]1[c:3]([CH:12]=[O:13])[cH:4][c:5]([C:8]([F:9])([F:10])[F:11])[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCc1cc(C(F)(F)F)ccc1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[N+]1([O-])CCOCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCC[N+](CCC)(CCC)CCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[Ru](=O)(=O)[O-]
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Name
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Type
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product
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Smiles
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O=Cc1cc(C(F)(F)F)ccc1Br
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |